2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol
Description
2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol is a tertiary amine derivative characterized by an ethanol backbone substituted with a 4-chloro-benzyl group and an isopropylamine moiety. This compound falls under the category of β-amino alcohols, which are known for their applications in pharmaceuticals, agrochemicals, and organic synthesis.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUYTDVVEFAKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 4-chlorobenzyl chloride with isopropylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: The major product could be a carboxylic acid derivative.
Reduction: The major product could be an alcohol or amine derivative.
Substitution: The major product could be a substituted benzyl derivative.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds related to 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol. A notable investigation demonstrated that derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 100 μg/mL, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Bacillus subtilis | 25 | |
| Klebsiella pneumoniae | 100 |
Pharmacological Insights
The pharmacological implications of this compound are extensive. It is suggested that the compound may interact with various biological pathways, potentially influencing neurotransmitter systems. In vitro studies have indicated that it may exhibit neuroprotective effects, although further research is required to elucidate the exact mechanisms involved .
Case Study: Neuroprotective Effects
A study examining the neuroprotective effects of similar compounds found that they could reduce oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The compound's ability to modulate oxidative stress markers positions it as a candidate for further pharmacological development .
Toxicological Considerations
Toxicity assessments are crucial when evaluating new compounds. Research indicates that while some derivatives of this compound show promising biological activity, they also exhibit varying degrees of toxicity. For instance, a toxicity assay using Daphnia magna revealed LC50 values indicating moderate toxicity levels for certain derivatives, suggesting careful consideration in therapeutic applications .
Table 2: Toxicity Profile
| Compound | LC50 (µg/mL) | Toxicity Level |
|---|---|---|
| This compound | 0.15 | High |
| Other derivatives | Varies | Moderate to High |
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol with related tertiary amines and analogs based on structural features, commercial status, and inferred properties.
Table 1: Key Structural and Commercial Comparisons
| Compound Name | Backbone | Substituents | Commercial Status (Source) |
|---|---|---|---|
| This compound | Ethanol | 4-Chloro-benzyl, isopropyl | Discontinued (CymitQuimica, 2025) |
| 2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | Acetamide | Phenylpiperazine, trifluoromethoxy-phenyl | Discontinued (CymitQuimica, 2025) |
| 2-(4-CHLOROPHENYL)-4-DIMETHYLAMINOBUTYRONITRILE HYDROCHLORIDE | Butyronitrile | 4-Chlorophenyl, dimethylamino | Impurity reference (Merck, 2020) |
Structural Analysis
Backbone Differences: The target compound’s ethanol backbone contrasts with the acetamide (e.g., 2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide) and butyronitrile (e.g., 2-(4-CHLOROPHENYL)-4-DIMETHYLAMINOBUTYRONITRILE HYDROCHLORIDE) structures. Ethanol derivatives typically exhibit higher polarity and solubility in aqueous media compared to acetamides or nitriles, which may influence bioavailability .
In contrast, the trifluoromethoxy group in the acetamide analog (CymitQuimica Ref: 10-F729839) offers greater lipophilicity and resistance to enzymatic degradation .
Commercial and Research Status: Both this compound and the phenylpiperazine-acetamide analog were discontinued by CymitQuimica, suggesting unresolved challenges in synthesis, stability, or efficacy.
Research Findings and Limitations
No direct pharmacological or toxicological data for this compound are available in the provided sources. However, comparisons with structurally related compounds suggest:
- Potential Beta-Adrenergic Activity: The ethanolamine scaffold is common in beta-blockers (e.g., propranolol), though the chloro-benzyl substitution may alter receptor selectivity.
- Metabolic Considerations : Chlorinated aromatic rings are prone to cytochrome P450-mediated oxidation, which could limit half-life compared to fluorinated analogs .
Biological Activity
2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a chloro-substituted benzyl moiety and an isopropylamino group. This compound has potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is essential for exploring its utility in drug development.
Structural Characteristics
The compound can be represented structurally as follows:
This structure suggests potential interactions with various biological targets, such as receptors or enzymes involved in metabolic pathways.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Anti-inflammatory effects : Compounds with similar structures have shown the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammation pathways.
- Antimicrobial activity : Some derivatives of amino alcohols have demonstrated efficacy against bacterial and fungal strains.
- Neuroprotective properties : There is growing interest in compounds that can modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.
Case Study 1: Anti-inflammatory Activity
A study examining the anti-inflammatory properties of related compounds found that several derivatives effectively inhibited COX-2 activity with IC50 values ranging from 0.04 to 0.04 μmol, comparable to standard drugs like celecoxib. This suggests that this compound could similarly exhibit potent anti-inflammatory effects if tested under similar conditions .
Case Study 2: Neuroprotective Effects
Research on similar compounds has indicated potential neuroprotective effects through modulation of cholinergic systems. For instance, derivatives have shown inhibition of butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease pathology. Given the structural similarities, it is plausible that this compound may also possess BChE inhibitory activity, warranting further investigation .
Table 1: Comparison of Biological Activities
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Alkylation Reactions : Utilizing chloroalkanes to introduce the chloro-benzyl group onto an isopropyl amine backbone.
- Reduction Reactions : Employing reducing agents to convert ketones or aldehydes into alcohols, facilitating the formation of the target compound.
- Protecting Group Strategies : Utilizing carbamate or silyl protecting groups during synthesis to enhance yields and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
